2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide
Description
2-(2-(4-Bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2-fluorophenyl)acetamide is a spirocyclic triazaspiro compound featuring a 1,4,8-triazaspiro[4.5]decane core substituted with a 4-bromophenyl group at position 2 and an acetamide moiety linked to a 2-fluorophenyl group. Its molecular formula is C23H25BrFN4O2, with a molecular weight of 424.47 g/mol . The compound’s structural complexity arises from its spirocyclic framework, which is often associated with conformational rigidity and enhanced binding specificity in drug discovery.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrFN4O2/c22-15-7-5-14(6-8-15)19-20(29)26-21(25-19)9-11-27(12-10-21)13-18(28)24-17-4-2-1-3-16(17)23/h1-8H,9-13H2,(H,24,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIADIJNUGLAOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Br)CC(=O)NC4=CC=CC=C4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Molecular Characteristics
- Molecular Formula : C23H25BrN4O3
- Molecular Weight : 485.4 g/mol
- CAS Number : 1190023-85-8
Structural Features
The compound features:
- A bromophenyl group , which may enhance lipophilicity and biological interaction.
- A triazaspiro framework , contributing to its unique three-dimensional structure.
- An acetamide moiety , which is often associated with biological activity.
Pharmacological Potential
Preliminary studies indicate that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Related compounds have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various tumor types.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways, potentially useful in treating inflammatory diseases.
The precise mechanism of action for this compound is not fully elucidated; however, structural analogs have been implicated in:
- Wnt Signaling Pathway Inhibition : Several studies highlight the role of similar compounds in modulating the Wnt/β-catenin signaling pathway, which is crucial in cancer progression and development.
Case Studies
- In Vitro Studies : Research on related triazaspiro compounds has shown significant cytotoxic effects against human cancer cell lines, suggesting that this compound may exhibit similar properties.
- Animal Models : In vivo studies with structurally analogous compounds have indicated potential efficacy in reducing tumor growth and metastasis.
Comparative Analysis of Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-5-fluoro-1H-indole-2-carboxamide | C21H22BrN3O3 | Contains indole moiety |
| N-[2-[1-(4-bromophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]ethyl]-4-fluorobenzamide | C21H22BrFN2O | Fluorinated variant |
| 2-(4-bromophenyl)-N-(2-oxo-4-phenyl-1,3-thiazol-3(2H)-yl)acetamide | C17H13BrN2O2S | Thiazole incorporation |
Synthesis and Optimization
The synthesis of this compound involves multiple steps that require careful optimization to achieve high yields and purity. The general synthetic route may include:
- Formation of the triazaspiro core.
- Introduction of the bromophenyl group.
- Acetylation to form the acetamide moiety.
Each step must be optimized for reaction conditions such as temperature, solvent choice, and catalyst presence to ensure successful synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of spirocyclic triazaspiro acetamides , which are characterized by variations in aryl substituents and peripheral functional groups. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Analysis
Substitution of bromine (target compound) with chlorine (Analog 2) reduces molecular weight by ~30 g/mol, which may improve pharmacokinetic properties .
Substituent Impact on Bioactivity :
- The 4-bromophenyl group in the target compound and Analog 1 is associated with increased lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .
- Fluorine in the 2-fluorophenyl group (target compound) and 3-fluorophenyl (Analog 4) enhances metabolic stability and electron-withdrawing effects, which can modulate electronic interactions with target proteins .
Therapeutic Potential: Pyridazinone-based analogs (e.g., Analog 3) exhibit FPR2 agonism, suggesting anti-inflammatory applications . Spirocyclic triazaspiro compounds (e.g., target compound, Analog 4) are linked to DDR1 inhibition, a pathway relevant to fibrosis and renal dysfunction .
Synthetic Accessibility :
- The target compound and its analogs are synthesized via amide coupling (e.g., HBTU-mediated reactions) or spirocyclization strategies, as seen in Analog 4’s stereospecific synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
